3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene
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Overview
Description
3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene is a heterocyclic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene can be achieved through several methods. One common approach involves the cyclization of 1,5- and 1,6-enynes using metal-catalyzed reactions. These cyclizations provide the formation of both rings simultaneously in a single reaction and utilize easily accessible starting materials . Another method involves the intramolecular and intermolecular cyclopropanations, which are also effective in constructing the 3-azabicyclo[3.1.0]hexane skeleton .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using metal catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar and is used in antiviral medications.
2-Azabicyclo[3.2.1]octane: Another related compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which have various biological activities.
Uniqueness
3,6,6-Trimethyl-1-phenyl-2-azabicyclo[310]hex-2-ene is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties
Properties
CAS No. |
62737-21-7 |
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Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3,6,6-trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C14H17N/c1-10-9-12-13(2,3)14(12,15-10)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |
InChI Key |
OUTJJEPIRPNSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(C(C1)C2(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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